![molecular formula C8H15NO B13091990 Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
Octahydro-1H-pyrano[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyran and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrano[4,3-c]pyridine typically involves cyclization reactions. One common method is the sequential oxonium-olefin-alkyne cyclization, which allows for the stereoselective synthesis of the compound . This method involves the use of specific catalysts and reaction conditions to achieve the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using phosphorus tribromide or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Octahydro-1H-pyrano[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrano[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrano[3,2-c]pyridine: Another fused ring system with similar structural features.
Octahydrocyclopenta[c]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
Octahydro-1H-pyrano[4,3-c]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-7-2-4-10-6-8(1)7/h7-9H,1-6H2 |
InChI Key |
YMFOQHUERAAMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1COCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


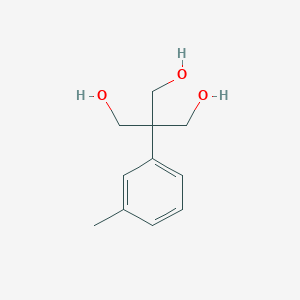
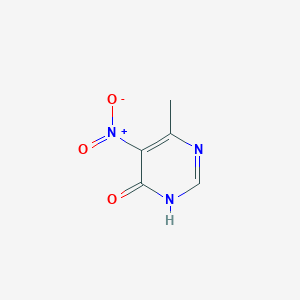

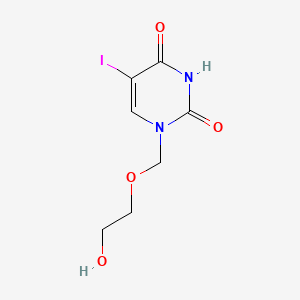
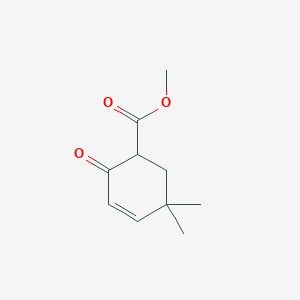
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
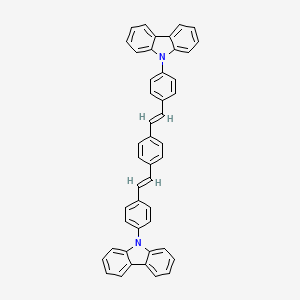
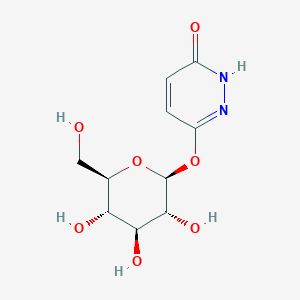

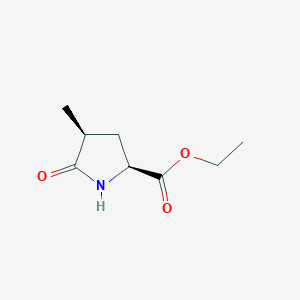
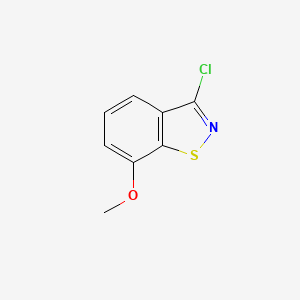
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
